N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C21H17N5OS2 and its molecular weight is 419.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
One study showed a favourable pharmacokinetic profile of synthesized compounds related to this molecule .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially enhancing their ability to neutralize reactive oxygen species and protect cells from oxidative damage.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Additionally, the compound can alter the expression of genes involved in apoptosis, thereby promoting cell survival under stress conditions .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as transcription factors and receptors, influencing their activity and downstream signaling pathways . It can inhibit the activity of certain enzymes, such as proteases, by binding to their active sites and preventing substrate access . Additionally, the compound can modulate gene expression by interacting with DNA and RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to the compound can lead to gradual degradation, resulting in reduced efficacy and potential accumulation of degradation products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, the compound can induce toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism . Additionally, the compound can influence the levels of key metabolites, such as ATP and NADH, thereby affecting overall cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester the compound in certain tissues, influencing its localization and biological activity .
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be directed to the mitochondria, where it exerts its effects on cellular respiration and energy production . Additionally, the compound can localize to the nucleus, influencing gene expression and transcriptional regulation .
Properties
IUPAC Name |
N-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS2/c1-11-6-12(2)19-17(7-11)29-21(24-19)26-18(8-13(3)25-26)23-20(27)14-4-5-15-16(9-14)28-10-22-15/h4-10H,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOYWBXSPPGCBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC5=C(C=C4)N=CS5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.